
Dodecafluoropentane
Overview
Description
Dodecafluoropentane (DDFPe) is a perfluorocarbon (PFC) emulsion composed of nanodroplets (250–300 nm in diameter) stabilized by surfactants. Its unique properties stem from its low boiling point (29°C) and small particle size, which allow it to remain liquid under physiological conditions (37°C) due to intravascular pressure . This facilitates oxygen dissolution and transport, even in hypoxic tissues inaccessible to erythrocytes .
Preparation Methods
Perflenapent can be synthesized through a process known as fluorination, where hydrogen atoms in pentane are replaced with fluorine atoms. This can be achieved using various fluorinating agents under controlled conditions. Industrial production methods often involve the use of electrochemical fluorination or direct fluorination techniques .
Chemical Reactions Analysis
Perflenapent is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Oxidation: Perflenapent can be oxidized using strong oxidizing agents, although this is not common due to the stability of the carbon-fluorine bonds.
Reduction: Reduction reactions are also rare for perflenapent due to its stability.
Scientific Research Applications
Neuroprotective Agent in Stroke Therapy
Dodecafluoropentane emulsion (DDFPe) has shown promise as a neuroprotective agent in ischemic stroke models. Research indicates that DDFPe can significantly reduce infarct volumes when administered intravenously during or after a stroke event.
- Case Study: Stroke Models
In studies involving New Zealand white rabbits, DDFPe administration resulted in an approximately 80% reduction in infarct size when given within hours of embolization. The compound acts by improving oxygen transport to ischemic brain tissue without requiring red blood cell flow, thus extending the therapeutic window for tissue plasminogen activator (tPA) therapy from the standard 3 hours to up to 9 hours post-stroke onset .
Study | Infarct Volume Reduction | Administration Timing | Animal Model |
---|---|---|---|
Study A | 80% | 1 hour post-embolization | Rabbit |
Study B | Significant decrease | Up to 24 hours | Rat |
Oxygen Therapeutic in Tumor Treatment
This compound is also being explored as an adjunct therapy in the treatment of hypoxic tumors, particularly glioblastoma multiforme (GBM). Its ability to enhance tissue oxygenation makes it a candidate for improving the efficacy of radiotherapy.
- Case Study: Glioblastoma Multiforme
In a phase Ib/II clinical trial, patients with GBM received DDFPe prior to radiotherapy. The results indicated that DDFPe administration was well tolerated and led to a statistically significant reduction in tumor hypoxia as measured by tissue oxygenation level-dependent MRI . The median overall survival was reported at 19.4 months, which is favorable compared to historical controls.
Parameter | Value |
---|---|
Median Overall Survival | 19.4 months |
Median Progression-Free Survival | 9.6 months |
Adverse Events | Grade 3 radiation necrosis in two patients |
Radiosensitizer in Cancer Therapy
This compound has been investigated for its potential as a radiosensitizer, enhancing the effectiveness of radiation therapy against tumors by improving oxygen delivery.
- Case Study: Radiosensitization Effects
In clinical trials involving patients undergoing chemoradiation for GBM, DDFPe was administered alongside standard chemotherapy (temozolomide). The combination therapy demonstrated improved outcomes compared to historical controls, highlighting DDFPe's role in enhancing tumor response to radiation .
Pre-hospital Resuscitation
This compound has also been studied for its application in pre-hospital resuscitation settings, particularly during trauma or hemorrhagic events.
- Case Study: Trauma Resuscitation
A study evaluated the use of DDFPe in conjunction with fresh whole blood during resuscitation efforts. Results showed that while survival rates were lower compared to control groups receiving fresh whole blood alone, DDFPe was effective in reducing metabolic burden during critical care scenarios .
Mechanism of Action
The mechanism of action of perflenapent in medical applications involves its ability to form stable microbubbles when subjected to ultrasound. These microbubbles enhance the contrast in ultrasound imaging, allowing for better visualization of tissues and organs. In occlusion therapy, the conversion of liquid droplets into gas microbubbles can block blood vessels, aiding in the treatment of certain medical conditions .
Comparison with Similar Compounds
Comparison with Similar Perfluorocarbon Compounds
Oxygen-Carrying Capacity
Table 1: Oxygen Absorption of PFC Emulsions
DDFPe outperforms PFD and PFOB in oxygen absorption, attributed to its gaseous expansion at physiological temperatures, which increases intramolecular pockets for gas dissolution . In vitro studies confirm DDFPe absorbs 3× and 7× more oxygen than PFD/PFOB at 21°C and 37°C, respectively .
Unique Mechanistic Advantages
- Vaporization Dynamics : DDFPe’s low boiling point enables ultrasound-triggered vaporization for targeted drug delivery or imaging. When mixed with higher-boiling PFCs (e.g., 2H,3H-perfluoropentane), it lowers vaporization thresholds, enhancing therapeutic precision .
- Diagnostic Utility: DDFPe enhances ultrasound contrast in carotid artery imaging for 4–20 minutes post-injection, outperforming other agents .
Biological Activity
Dodecafluoropentane (DDFP) is a perfluorocarbon compound that has garnered interest in various biomedical applications, particularly in enhancing oxygen delivery and acting as a potential neuroprotective agent. This article will explore the biological activity of DDFP, focusing on its mechanisms, pharmacokinetics, and clinical implications based on diverse research findings.
Overview of this compound
DDFP is a colorless, odorless liquid that is part of a class of compounds known as perfluorocarbons (PFCs). Due to their unique properties, including high oxygen solubility and stability, PFCs have been explored for use in medical imaging, as blood substitutes, and in therapies aimed at improving tissue oxygenation during ischemic events.
- Oxygen Transport : DDFP can carry and release large amounts of oxygen, making it effective in hypoxic conditions. Its emulsion form allows for the delivery of oxygen to tissues that are typically unreachable by erythrocytes, particularly under conditions of cerebral ischemia .
- Neuroprotection : In animal studies, DDFP has shown promise as a neuroprotective agent. For instance, research involving rabbits demonstrated that intravenous administration of DDFP reduced infarct volumes following induced ischemic strokes. The study reported significant decreases in infarct volume percentages across various treatment groups compared to controls .
- Radiosensitization : Recent studies indicate that DDFP may enhance the efficacy of radiotherapy in hypoxic tumors such as glioblastoma multiforme (GBM). A phase Ib/II clinical trial showed that patients receiving DDFP alongside standard chemotherapy exhibited improved tumor oxygenation and potentially better treatment outcomes .
Pharmacokinetics
The pharmacokinetic profile of DDFP is characterized by a rapid clearance from the bloodstream. Following intravenous administration, the half-life of DDFP was found to be approximately 1.45 minutes, with blood levels returning to baseline within 30 minutes post-injection. Despite this rapid clearance, the therapeutic effects can last significantly longer due to potential accumulation in tissues or sustained oxygen delivery mechanisms .
Parameter | Value |
---|---|
Half-Life | 1.45 ± 0.17 minutes |
Mean Blood Clearance | 78.5 ± 24.9 ml/min/kg |
Peak Blood Levels | 1.97 to 3.34 μL/ml |
Duration of Therapeutic Effect | >90 minutes |
Case Studies
- Neuroprotection in Stroke Models : In a controlled study using New Zealand White rabbits subjected to permanent cerebral embolic occlusion, DDFP was administered at varying doses. Results indicated a significant reduction in infarct volume across all treatment groups compared to controls (p < 0.004) .
- Clinical Application in Glioblastoma : A multicenter phase Ib/II trial involving GBM patients demonstrated that administering DDFP prior to radiotherapy led to measurable increases in tumor oxygenation levels as assessed by TOLD MRI scans. This suggests that DDFP could potentially improve the effectiveness of radiation therapy in hypoxic tumor environments .
- Cardiac Arrest Recovery : In swine models of cardiac arrest, animals treated with DDFP showed improved neurobehavioral outcomes compared to placebo groups, indicating its potential role in enhancing recovery following ischemic events .
Q & A
Q. What are the key physicochemical properties of dodecafluoropentane (DDFP), and how do they influence its experimental applications?
Basic Research Question
DDFP (C₅F₁₂) is a perfluorocarbon with a molecular weight of 288.03 g/mol, characterized by high volatility and low water solubility (1.19 × 10⁻⁴ mass fraction at 25°C) . Its low solubility in water necessitates emulsification for biomedical applications, such as oxygen delivery or ultrasound contrast. Researchers should note its phase-change behavior under acoustic stimulation, which is exploited in nanoparticle formulations for targeted drug delivery .
Methodological Insight : Use gravimetry or manometry to measure solubility in aqueous systems, as outlined in the IUPAC-NIST Solubility Database . For biomedical studies, emulsify DDFP with surfactants (e.g., phospholipids) to stabilize droplets and ensure uniform dispersion in physiological media .
Q. How does DDFP compare to other perfluorocarbons in facilitating oxygen exchange in vitro?
Basic Research Question
In vitro studies show DDFP outperforms perfluorodecalin (PFD) and perfluorooctylbromide (PFOB) in oxygen-carrying capacity due to its lower molecular weight and higher vapor pressure. For example, DDFP emulsions exhibit faster oxygen offloading rates, making them suitable for hypoxia-targeted therapies .
Methodological Insight : Use gas chromatography or polarographic oxygen sensors to quantify oxygen release kinetics. Compare results across perfluorocarbons under standardized conditions (e.g., 37°C, pH 7.4) .
Q. What experimental designs are recommended for evaluating DDFP’s neuroprotective effects in ischemic stroke models?
Advanced Research Question
Rabbit and rat stroke models are widely used. Key steps include:
- Induction of ischemia : Middle cerebral artery occlusion (MCAO) via surgical or endothelin-1 injection .
- DDFP administration : Intravenous delivery of emulsions (e.g., 2% v/v) within 3–6 hours post-occlusion to maximize therapeutic window extension .
- Outcome metrics : MRI-based infarct volume quantification and neurological deficit scoring (e.g., modified Rankin Scale) .
Data Contradiction : While some studies report infarct reduction of 30–50% , variability arises from differences in emulsion stability and occlusion duration. Include sham and placebo controls to isolate treatment effects .
Q. How can DDFP phase-change nanoparticles enhance ultrasound-mediated thrombolysis?
Advanced Research Question
DDFP nanoemulsions vaporize under ultrasound, generating microbubbles that enhance cavitation and mechanical disruption of thrombi. In vitro coronary models demonstrate 40–60% higher thrombolytic efficiency compared to tPA alone .
Methodological Insight : Prepare nanoparticles via acoustic emulsification (e.g., 20 kHz sonication with lipid surfactants). Optimize ultrasound parameters (e.g., 1–3 MHz, 0.5–2.0 MPa) to trigger phase changes without tissue damage .
Q. What are the challenges in reconciling conflicting solubility data for DDFP in aqueous systems?
Advanced Research Question
The IUPAC-NIST database reports DDFP’s solubility in water (1.19 × 10⁻⁴ mass fraction) but lacks reverse solubility data (water in DDFP). Discrepancies arise from measurement techniques: Kabal’nov et al. used tensiometry, while others employed manometry .
Methodological Insight : Replicate studies using multiple techniques (e.g., gravimetry, headspace gas chromatography) and report temperature/pressure conditions to standardize data .
Q. How does DDFP extend the therapeutic window for thrombolytic agents like tPA in stroke models?
Advanced Research Question
DDFP emulsions reduce reperfusion injury by improving oxygen delivery to penumbral tissues. In rabbit models, co-administration with tPA extended the treatment window from 3 to 6 hours, decreasing infarct volume by 35% .
Methodological Insight : Use randomized, blinded studies with staggered tPA/DDFP administration times. Measure biomarkers (e.g., ATP levels, oxidative stress markers) to validate neuroprotection mechanisms .
Q. What protocols ensure reproducibility in preparing DDFP emulsions for in vivo studies?
Advanced Research Question
Critical steps include:
- Emulsification : High-pressure homogenization (10,000–20,000 psi) with 2% lipid surfactants (e.g., lecithin) .
- Characterization : Dynamic light scattering (DLS) for droplet size (target: 200–400 nm) and zeta potential (±20 mV for stability) .
- Sterilization : Filtration (0.22 µm) to avoid endotoxin contamination .
Data Contradiction : Variability in emulsion stability across batches can affect pharmacokinetics. Include detailed supplemental methods per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
Q. How do researchers address the limitations of DDFP’s short intravascular half-life in therapeutic applications?
Advanced Research Question
DDFP’s rapid clearance (half-life <30 minutes) is mitigated by encapsulation in lipid nanoparticles or co-administration with oxygen-binding polymers. For example, phase-change nanoemulsions prolong circulation time by 3–4× .
Methodological Insight : Use pharmacokinetic modeling (e.g., compartmental analysis) to optimize dosing intervals. Validate with in vivo imaging (e.g., contrast-enhanced ultrasound) .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoropentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F12/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCBUSHGCBERSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F12 | |
Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046613 | |
Record name | Perflenapent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Strem Chemicals MSDS] | |
Record name | Perfluoropentane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16468 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
678-26-2 | |
Record name | Perfluoropentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=678-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perflenapent [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perflenapent | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11625 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perflenapent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecafluoropentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLENAPENT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/483AU1Y5CZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.